4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide
Description
4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a quinazoline core substituted with a trifluoromethyl group at position 2 and a bromophenylsulfonohydrazide moiety. The bromine atom at the para position of the benzene ring and the trifluoromethyl group on the quinazoline contribute to its electronic and steric properties, influencing solubility, metabolic stability, and target interactions.
Properties
IUPAC Name |
4-bromo-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N4O2S/c1-24(23-27(25,26)11-8-6-10(17)7-9-11)14-12-4-2-3-5-13(12)21-15(22-14)16(18,19)20/h2-9,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTPYQIISIAIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide is a compound of interest due to its potential biological activities. This compound belongs to a class of hydrazides that have been studied for various pharmacological effects, including antitumor and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C16H12BrF3N4O2S
- Molecular Weight : 442.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in cancer cell lines and inflammatory pathways. The trifluoromethyl group and the quinazoline moiety are known to enhance the compound's ability to inhibit specific enzymes or receptors involved in cell proliferation and inflammation.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines, including:
The mechanism behind this activity involves the induction of apoptosis and inhibition of cell cycle progression, primarily through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has shown promise in reducing inflammation. In vitro studies indicated that it significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Studies
- Case Study on Lung Cancer : A study involving A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
- Inflammatory Response Model : In a murine model of inflammation, administration of the compound led to reduced paw swelling and lower levels of inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison Based on Heterocyclic Core Modifications
Quinazoline vs. Quinoline Derivatives
- 4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide (): This compound replaces the quinazoline ring with a quinoline system.
Quinazoline vs. Thiazole Derivatives
- Thiazole-based sulfonohydrazides are often explored for antimicrobial or anticancer activity, whereas quinazoline derivatives like the target compound are more commonly associated with kinase inhibition .
Substituent Effects on the Quinazoline Ring
- 4-Chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (): This compound substitutes the trifluoromethyl group with a methylsulfanyl moiety. The trifluoromethyl group’s strong electron-withdrawing nature enhances metabolic stability and lipophilicity compared to the methylsulfanyl group, which is less electronegative and more prone to oxidation. The carbohydrazide backbone (vs. sulfonohydrazide) also alters hydrogen-bonding patterns .
Backbone Variations: Sulfonohydrazide vs. Carbohydrazide
- 4-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide (): This analog replaces the sulfonohydrazide group with a benzohydrazide backbone. The sulfonohydrazide in the target compound introduces a sulfonyl group, increasing acidity (pKa ~1–2) and solubility in aqueous media compared to carbohydrazides.
Substituent Position and Electronic Effects
- However, the nitro group’s larger size and higher polarity may reduce membrane permeability compared to the compact trifluoromethyl group .
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Electronic Effects of Substituents
| Substituent | Electron Effect | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| Trifluoromethyl | Strongly withdrawing | High (~3.5) | High |
| Methylsulfanyl | Weakly donating | Moderate (~2.8) | Moderate |
| Nitro | Strongly withdrawing | Low (~1.9) | Low |
| Bromo | Weakly withdrawing | High (~3.0) | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation of brominated benzenesulfonohydrazide with 2-(trifluoromethyl)-4-quinazolinylmethylamine. Key steps include:
- Use of anhydrous conditions to prevent hydrolysis of the trifluoromethyl group .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Monitoring reaction progress by TLC and confirming final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Key Techniques :
- NMR : H NMR will show peaks for the methyl group (~δ 3.1 ppm), aromatic protons (δ 7.2–8.5 ppm), and NH protons (δ 9.8–10.2 ppm). F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- FT-IR : Look for sulfonamide S=O stretches (~1350 cm) and N-H bending (~1550 cm) .
- X-ray crystallography : Resolve molecular geometry and confirm hydrogen bonding patterns (e.g., N-H⋯O interactions) using SHELXL for refinement .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach :
- Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram- bacteria and fungi) .
- Assess enzyme inhibition (e.g., kinase or protease targets) via fluorometric assays, noting IC values .
- Use cytotoxicity assays (MTT or resazurin) on human cell lines to identify therapeutic windows .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder in the trifluoromethyl group) be resolved during structure refinement?
- Strategies :
- Apply SHELXL ’s rigid-bond restraint (RIGU) to model thermal motion anisotropy for the CF group .
- Use ORTEP-3 to visualize electron density maps and adjust occupancy factors for disordered atoms .
- Validate refinement with the WinGX suite, checking for R-factor convergence (<5%) and ADP consistency .
Q. How do solvent polarity and hydrogen-bonding networks affect the compound’s stability in biological assays?
- Experimental Design :
- Conduct stability studies in DMSO/PBS mixtures (0–50% v/v) using HPLC to track degradation products .
- Correlate solvation effects with DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify vulnerable sites .
- Use Cambridge Structural Database (CSD) data to compare hydrogen-bonding motifs in related sulfonohydrazides .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Protocol :
- Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR), using crystal structures from the PDB (e.g., 1M17) .
- Validate docking poses with MD simulations (GROMACS) over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) .
- Cross-reference with QSAR models to optimize substituent effects on activity .
Q. How should conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be analyzed?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
